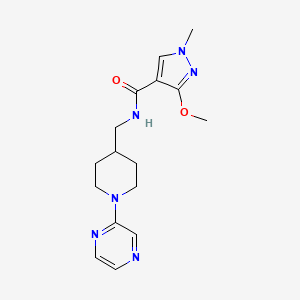

3-methoxy-1-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

3-methoxy-1-methyl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6O2/c1-21-11-13(16(20-21)24-2)15(23)19-9-12-3-7-22(8-4-12)14-10-17-5-6-18-14/h5-6,10-12H,3-4,7-9H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWCDCELKNCEHLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCC2CCN(CC2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methoxy-1-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide, with the CAS number 1396801-21-0, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 330.38 g/mol. The structure features a pyrazole ring, a methoxy group, and a piperidine moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 330.38 g/mol |

| CAS Number | 1396801-21-0 |

Antitumor Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antitumor activity. For instance, compounds similar to 3-methoxy-1-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide have been shown to inhibit cell proliferation in various cancer cell lines.

- Mechanism of Action : The compound may act by inhibiting specific kinases involved in cancer cell growth. For example, it has been associated with inhibition of PLK4, a kinase crucial for cell cycle progression.

- Case Study : A study demonstrated that a related pyrazole compound significantly reduced tumor growth in mouse models of colon cancer, suggesting potential for therapeutic applications in oncology .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Pyrazole derivatives have been noted for their effectiveness against various bacterial strains.

- In Vitro Studies : Research has shown that certain pyrazole derivatives exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the methoxy group may enhance lipophilicity, improving membrane penetration.

- Case Study : A derivative was tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) in the low micromolar range .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of 3-methoxy-1-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide is crucial for evaluating its therapeutic potential.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the following molecular formula:

- Molecular Formula : C20H28N4O3

- Molecular Weight : 376.47 g/mol

The structure features a pyrazole ring, which is known for its diverse pharmacological properties, including anti-inflammatory and anti-cancer activities.

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. In vitro studies have shown that 3-methoxy-1-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study : A study conducted on various pyrazole derivatives demonstrated that this compound exhibited a reduction in inflammation markers in animal models subjected to carrageenan-induced edema. The compound showed a dose-dependent response, with significant inhibition at higher concentrations.

Antitumor Activity

The antitumor potential of 3-methoxy-1-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide has been evaluated against several cancer cell lines.

Case Study : In a study involving HepG2 (liver cancer) and A549 (lung cancer) cell lines, the compound exhibited IC50 values of 5.35 µM and 8.74 µM, respectively. These values indicate a promising potential for further development as an anticancer agent, particularly in targeting specific tumor types.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, with results showing effectiveness against various bacterial strains.

Research Overview : Tests conducted against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited significant antibacterial activity comparable to standard antibiotics. This suggests a potential application in treating bacterial infections.

Summary of Biological Activities

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Features and Molecular Properties

Key Observations:

- Pyrazole Core Modifications : The target compound’s 3-methoxy group contrasts with the 3-methyl substituent in N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine . Methoxy groups generally enhance solubility but may reduce membrane permeability compared to alkyl groups.

- Heterocyclic Linkers: The piperidine-pyrazine moiety in the target compound differs from the pyridine in N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine and the imidazo-pyridine in the pyrazino-pyrimidinone derivative . Pyrazine’s electron-deficient nature may influence π-π stacking in receptor binding.

- Carboxamide Functionality : Shared with N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide , this group is critical for hydrogen bonding in target interactions.

Q & A

Q. What are the recommended synthetic routes for 3-methoxy-1-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide, and how can reaction yields be optimized?

The synthesis typically involves multi-step protocols, including:

- Step 1 : Condensation of pyrazole-4-carboxylic acid derivatives with substituted piperidine intermediates. For example, coupling 1H-pyrazole-4-methanamine with a pyrazine-substituted piperidine scaffold under carbodiimide-mediated conditions (e.g., EDCI/HOBt) to form the amide bond .

- Step 2 : Methoxy and methyl group introductions via nucleophilic substitution or alkylation reactions. For instance, methylation using iodomethane in the presence of a base (e.g., K₂CO₃) .

Optimization strategies : - Use of polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.

- Monitoring reaction progress via TLC or LCMS to minimize side products .

- Purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) to achieve >95% purity .

Q. Which analytical techniques are critical for structural characterization and purity assessment of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, methoxy protons appear as singlets near δ 3.8–4.0 ppm, while pyrazine protons resonate at δ 8.5–9.0 ppm .

- High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with UV detection ensures >98% purity. Mobile phases often use acetonitrile/water with 0.1% trifluoroacetic acid .

- Mass Spectrometry (ESI-MS) : Accurate mass analysis (e.g., m/z 392.2 [M+H]⁺) validates molecular weight .

Q. How is the compound screened for in vitro biological activity, and what target receptors are prioritized?

- Target selection : Focus on kinases or GPCRs due to structural similarity to pyrazole-based inhibitors (e.g., JAK2 or cannabinoid receptors) .

- Assay design :

- Data validation : IC₅₀ values are compared to reference compounds (e.g., staurosporine for kinase inhibition) to assess potency .

Advanced Research Questions

Q. What strategies address contradictory data between in vitro potency and in vivo efficacy for this compound?

- Pharmacokinetic profiling : Measure plasma stability (e.g., mouse microsomal assays) to identify metabolic liabilities. Pyrazine moieties may undergo oxidation, requiring deuteration or fluorination to enhance stability .

- Solubility optimization : Use co-solvents (e.g., PEG 400) or salt formation (e.g., hydrochloride) to improve bioavailability .

- Toxicology studies : Assess hepatotoxicity via ALT/AST levels in rodent models, as piperidine derivatives may accumulate in the liver .

Q. How can structure-activity relationship (SAR) studies guide the modification of the pyrazine-piperidine moiety?

Q. What computational methods are employed to predict binding modes and selectivity against off-target receptors?

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding pockets. Key residues (e.g., hinge region lysine) are prioritized for hydrogen bonding .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. RMSD plots >2.5 Å indicate poor binding .

- Selectivity filters : Apply machine learning models (e.g., Random Forest) trained on ChEMBL data to predict off-target effects (e.g., hERG inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.